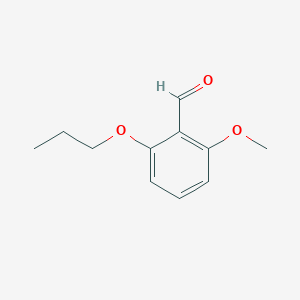

2-Methoxy-6-propoxybenzaldehyde

Descripción general

Descripción

2-Methoxy-6-propoxybenzaldehyde, also known as MPP, is a white or yellow crystal. It belongs to the class of aldehydes and has a molecular formula of C11H14O3 .

Physical and Chemical Properties Analysis

The boiling point of this compound is predicted to be 317.7±22.0 °C and its density is predicted to be 1.066±0.06 g/cm3 .Aplicaciones Científicas De Investigación

Natural Resources, Isolation, and Biosynthesis

2-Methoxy-6-propoxybenzaldehyde, as a type of methoxybenzaldehyde, can be sourced from plants and is significant in both the food and cosmetic industries due to its refreshing fragrance. It also exhibits medicinal properties, making it valuable in the pharmaceutical industry. The biosynthesis of methoxybenzaldehydes in plants involves the formation of benzaldehyde via benzoic acid from cinnamate, with a subsequent addition of a 'methoxy' group (Kundu & Mitra, 2016).

Spectroscopy and Structural Studies

Significant research has been conducted in the field of spectroscopy and structural studies of methoxybenzaldehydes. For example, the synthesis, spectroscopy, and crystal structure of certain methoxybenzaldehyde compounds have been thoroughly investigated, contributing to a deeper understanding of their chemical properties and potential applications in materials science (Takjoo et al., 2013).

Antimicrobial and Antiaflatoxigenic Activities

Methoxybenzaldehydes, including this compound, have been found to exhibit antimicrobial and antiaflatoxigenic activities. These properties make them useful in the development of new antimicrobial agents and in the study of aflatoxin inhibition, which is crucial in food safety and preservation (Harohally et al., 2017).

Chemical Synthesis and Applications

The compound's versatility in chemical synthesis is noteworthy. It has been used in reactions with various compounds, demonstrating its potential in the synthesis of complex organic molecules. This versatility is crucial for the development of new chemical compounds with potential applications in various industries, including pharmaceuticals and materials science (Kokubo et al., 1999).

Propiedades

IUPAC Name |

2-methoxy-6-propoxybenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3/c1-3-7-14-11-6-4-5-10(13-2)9(11)8-12/h4-6,8H,3,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPQKVUDJQYVKBS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC=CC(=C1C=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

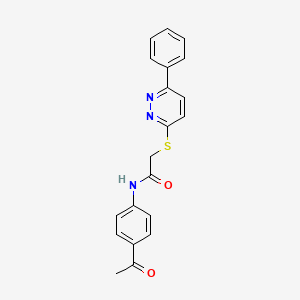

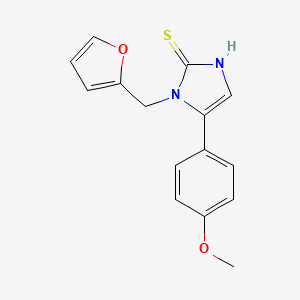

![N-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)thiophene-2-sulfonamide](/img/structure/B2454725.png)

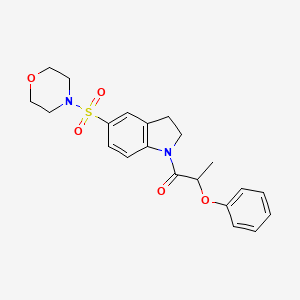

![5-(1-adamantyl)-N-[(E)-(4-bromophenyl)methylideneamino]-1H-pyrazole-3-carboxamide](/img/structure/B2454726.png)

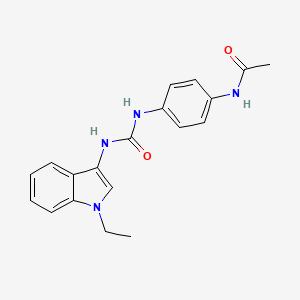

![2-(4-benzoylpiperazin-1-yl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B2454730.png)

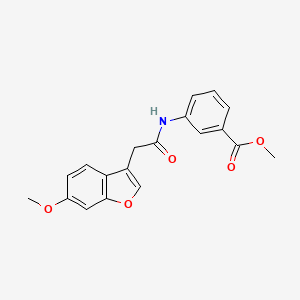

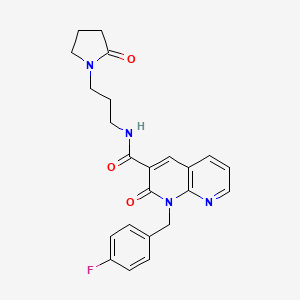

![2-(1H-1,2,3-benzotriazol-1-yl)-1-[4-(4-fluorobenzenesulfonyl)piperidin-1-yl]ethan-1-one](/img/structure/B2454732.png)

![N-(4-PHENYL-1,3-THIAZOL-2-YL)-4-{4-[(4-PHENYL-1,3-THIAZOL-2-YL)CARBAMOYL]PHENOXY}BENZAMIDE](/img/structure/B2454739.png)